molecular formula C14H20ClNO2 B2418942 Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride CAS No. 1485818-05-0

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride

Cat. No.: B2418942
CAS No.: 1485818-05-0
M. Wt: 269.77
InChI Key: HHOWBUVKQJKXII-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylamino group, a phenyl group, and an ethyl ester moiety

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13(15-12-8-9-12)10-11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWBUVKQJKXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of a suitable catalyst.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate, exploring its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 2-(cyclopropylamino)-3-phenylpropanoate: The non-hydrochloride form, which may have different solubility and stability properties.

    Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different substituents, which may exhibit varying biological activities.

    Phenylpropanoate esters: Compounds with similar ester groups but different amine substituents, which can be used to study structure-activity relationships.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C14_{14}H20_{20}ClNO2_2 and is characterized by a cyclopropylamino group, a phenyl group, and an ethyl ester moiety. Its unique structure contributes to its diverse biological activities, which include antimicrobial and anticancer properties.

The biological effects of this compound are hypothesized to be mediated through its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors, leading to alterations in cellular signaling pathways. The precise mechanisms remain under investigation, but several studies suggest its involvement in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain some of its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's cytotoxicity was evaluated using IC50_{50} values, indicating significant potency against these cell lines .

Case Studies

  • Cytotoxicity Assays : A study conducted on MCF-7 and HepG2 cell lines revealed IC50_{50} values of 21.00 μM and 26.10 μM, respectively, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanistic Studies : Molecular docking studies have suggested that this compound binds effectively to targets involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR-2), indicating its potential as an antiangiogenic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 2-(cyclopropylamino)-3-phenylpropanoateStructureAntimicrobial, Anticancer
Cyclopropylamine DerivativesVariesVaries; often lower activity
Phenylpropanoate EstersVariesGenerally lower specificity

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Condensation : React 2-(cyclopropylamino)-3-phenylpropanoic acid with ethanol under acidic catalysis (e.g., HCl gas) to form the ester.

Salt Formation : Treat the ester with concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Optimization : Adjust stoichiometry (e.g., excess cyclopropylamine) and temperature (e.g., 60–80°C) to improve yield. Monitor via TLC or HPLC for intermediate purity .
    • Data Consideration : Yields often range from 60–75% in small-scale reactions. Impurities include unreacted starting materials or byproducts like ethyl malonate derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : Confirm the ester group (δ 4.1–4.3 ppm for CH₂CH₃), cyclopropylamino protons (δ 1.0–1.5 ppm), and aromatic protons (δ 7.2–7.5 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 294.1 (free base) and 330.5 (hydrochloride).
    • Challenges : Hydrochloride salts may require ion-pairing agents in HPLC to prevent peak tailing .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Hydrochloride forms are hygroscopic; store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, pKa)?

  • Approach :

Experimental Validation : Use shake-flask method for solubility (water, DMSO, ethanol) and potentiometric titration for pKa.

Computational Modeling : Employ software like ACD/Labs or COSMOtherm to predict logP and pKa. Compare with experimental results to identify outliers.

  • Case Study : Discrepancies in water solubility (e.g., 50 mg/mL vs. 30 mg/mL) may arise from polymorphic forms. Use XRD to identify crystalline vs. amorphous states .

Q. How can the cyclopropylamino group be functionalized to explore structure-activity relationships (SAR) in biological studies?

  • Functionalization Routes :

  • Acylation : React with acetyl chloride to form amide derivatives.
  • Alkylation : Use methyl iodide to quaternize the amino group.
    • SAR Insights : Modifications alter lipophilicity (logP) and receptor binding. For example, bulky substituents may reduce CNS penetration but improve metabolic stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Reactivity Profile :

  • Oxidation : The cyclopropyl ring is strain-resistant, but the amino group can oxidize to a nitroso derivative using H₂O₂/Fe³⁺.
  • Substitution : The ester group undergoes hydrolysis (acid/base-catalyzed) to the carboxylic acid. Use kinetic studies (NMR monitoring) to compare rates in D₂O vs. DMSO .

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